molecular formula C9H14O2 B1653920 1-Hydroxybicyclo[3.3.1]nonan-3-one CAS No. 20498-02-6

1-Hydroxybicyclo[3.3.1]nonan-3-one

Cat. No.: B1653920
CAS No.: 20498-02-6
M. Wt: 154.21 g/mol
InChI Key: ORACVJSFGOAVME-UHFFFAOYSA-N
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Description

1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with the molecular formula C9H14O2. This compound features a unique bicyclo[3.3.1]nonane framework, which is a common motif in many biologically active natural products. The presence of a hydroxyl group and a ketone functional group within the bicyclic structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

1-Hydroxybicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, resulting in a bicyclic β-keto ester. Subsequent ketonic cleavage of this intermediate yields this compound . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation

Chemical Reactions Analysis

1-Hydroxybicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound is particularly valuable in organic synthesis, where it serves as a precursor for various derivatives. Recent studies have demonstrated its utility in asymmetric catalysis and the synthesis of complex molecules through innovative methodologies such as one-pot tandem Mannich annulation. This method allows for high yields (up to 83%) when using aromatic ketones, paraformaldehyde, and dimethylamine as starting materials.

Table 1: Synthetic Methods for 1-Hydroxybicyclo[3.3.1]nonan-3-one

MethodDescriptionYield (%)
One-pot Mannich annulationUtilizes aromatic ketones and dimethylamineUp to 83
Domino Michael-AldolCombines cycloalkane-1,3-diones with enalsVariable
Prins ReactionInvolves stirring propargyl cycloketones76

Medicinal Chemistry

In medicinal chemistry, derivatives of bicyclo[3.3.1]nonane, including this compound, have been investigated for their anticancer properties and potential as drug candidates. The structural characteristics facilitate interactions with biological targets, leading to promising pharmacological activities such as anti-inflammatory effects and potential analgesic properties .

Case Study: Anticancer Activity
Research indicates that compounds within the bicyclo[3.3.1]nonane family exhibit significant anticancer activity, making them attractive candidates for drug development efforts aimed at targeting specific cancer types .

Crystallography

Crystallographic studies have been conducted to understand the hydrogen bonding patterns in bicyclo compounds, including this compound and its derivatives. These studies are crucial for elucidating the conformational dynamics and stability of these compounds, which can influence their reactivity and biological activity .

Table 2: Key Findings from Crystallographic Studies

CompoundKey Findings
Bicyclononane diene diolSignificant hydrogen bonds affecting structure
Bicyclononane dienoneWeaker hydrogen bonds influence overall stability

Asymmetric Catalysis

The compound has also been explored in the context of asymmetric catalysis, where it serves as an important scaffold for developing chiral catalysts that facilitate enantioselective reactions . This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity.

Mechanism of Action

The mechanism by which 1-hydroxybicyclo[3.3.1]nonan-3-one exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . Molecular targets and pathways involved include enzyme active sites and metabolic pathways that process hydroxyl and ketone groups.

Comparison with Similar Compounds

1-Hydroxybicyclo[3.3.1]nonan-3-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:

The uniqueness of this compound lies in its combination of hydroxyl and ketone groups within a rigid bicyclic structure, providing a versatile platform for various chemical transformations and biological studies.

Biological Activity

1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with notable structural features that contribute to its potential biological activity. This article explores its synthesis, biological interactions, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Structural Characteristics

This compound possesses a unique bicyclic structure characterized by a hydroxyl group and a ketone functional group. Its molecular formula is C9H14O2C_9H_{14}O_2, and it exhibits interesting conformational dynamics due to steric interactions within its bicyclic framework .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Prins Reaction : This method involves stirring 3-propargylcyclohexanone in sulfuric acid, yielding the target compound in significant yield (76%) .
  • Domino Michael-Aldol Annulation : A more complex synthetic route that allows for the construction of various bicyclo[3.3.1]nonane derivatives .

Anticancer Properties

Research indicates that compounds within the bicyclo[3.3.1]nonane family may exhibit anticancer properties. Preliminary studies suggest that this compound could interact with various biological targets, potentially influencing cancer cell proliferation and apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth
Anti-inflammatoryPotential reduction in inflammation markers
AnalgesicPossible pain relief mechanisms

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Interaction : Acting as an inhibitor or activator of specific enzymes, altering metabolic pathways.
  • Receptor Modulation : Potential interaction with nicotinic acetylcholine receptors, which could explain some analgesic properties .

Study on Anticancer Activity

A recent study explored the anticancer potential of similar bicyclic compounds, revealing that structural modifications can significantly enhance their activity against various cancer cell lines. The study highlighted the importance of functional groups in determining the compound's efficacy .

Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of bicyclo[3.3.1]nonane derivatives, suggesting that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Pharmacological Studies : To elucidate specific interactions with biological targets.
  • Clinical Trials : To assess safety and efficacy in human subjects.
  • Structural Optimization : To enhance bioactivity through chemical modifications.

Properties

IUPAC Name

1-hydroxybicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACVJSFGOAVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497731
Record name 1-Hydroxybicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20498-02-6
Record name 1-Hydroxybicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.58 g of cyclohexenone and 72.95 g of methyl acetoacetate were measured and placed in a 1,000 ml flask. 300 ml of methanol was added to prepare the homogeneous solution. The solution was gradually mixed with 101.53 g of 28% sodium methoxide, and the mixture was refluxed in the flask equipped with a Dimroth condenser for 72 hours. The reaction solution was cooled, mixed with 100 ml of an aqueous solution containing 72.12 g of potassium hydroxide, and further refluxed for 13 hours. After the reaction was finished, the solvent was distilled away from the reaction solution under reduced pressure, and the residue was extracted with dichloromethane. The obtained organic layers were integrated, washed with a saturated aqueous solution of sodium chloride, and then dried over MgSO4. The solvent was distilled away under reduced pressure, and the residue was again dissolved in diethyl ether. The solution was reversibly extracted with water, and the obtained water layers were integrated and concentrated. The residue was recrystallized from diethyl ether to obtain the title compound as white crystals (41.19g, 50%).
Quantity
50.58 g
Type
reactant
Reaction Step One
Quantity
72.95 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
101.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
72.12 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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